molecular formula C23H17N3O5 B2430132 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 851094-66-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2430132
CAS No.: 851094-66-1
M. Wt: 415.405
InChI Key: RGENPHUHZBRBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic heterocyclic compound designed for pharmacological and biochemical research. This molecule is built on a core 1,3,4-oxadiazole ring, which is substituted at the 2-position with a benzamide group and at the 5-position with a 2,3-dihydro-1,4-benzodioxin moiety. This specific architecture is of significant interest in medicinal chemistry, as closely related 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane skeleton have demonstrated a range of diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties . The incorporation of the 4-phenoxybenzamide group is a key structural feature that may influence the compound's binding affinity and selectivity toward biological targets. Researchers are investigating this class of compounds as potential enzyme inhibitors. For instance, similar 1,3,4-oxadiazole-2(3H)-thione derivatives have been studied as potential FabH inhibitors, a crucial enzyme in bacterial fatty acid synthesis . The molecular structure comprises several planar regions, including the benzene and oxadiazole rings, which collectively form the fundamental framework of the molecule; the dihedral angles between these planes are a critical determinant of its three-dimensional conformation and biological interaction . This product is provided for non-human research applications only. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies in a controlled laboratory environment. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-21(15-6-9-18(10-7-15)30-17-4-2-1-3-5-17)24-23-26-25-22(31-23)16-8-11-19-20(14-16)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGENPHUHZBRBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to form the oxadiazole ring. This intermediate is then coupled with 4-phenoxybenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antibacterial and enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide

Uniqueness

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H19N3O4C_{17}H_{19}N_{3}O_{4}, and it features a complex structure that includes a benzodioxin moiety and an oxadiazole ring. The structural formula can be represented as follows:

N 5 2 3 dihydro 1 4 benzodioxin 6 yl 1 3 4 oxadiazol 2 yl 4 phenoxybenzamide\text{N 5 2 3 dihydro 1 4 benzodioxin 6 yl 1 3 4 oxadiazol 2 yl 4 phenoxybenzamide}

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole moiety often exhibit a range of biological activities including:

  • Antitumor Effects : Compounds similar to this compound have shown potential in inhibiting cell proliferation in various cancer cell lines.
    CompoundCell LineIC50 (µM)
    Compound AA549 (Lung)2.12 ± 0.21
    Compound BHCC827 (Lung)5.13 ± 0.97
    Compound CNCI-H358 (Lung)0.85 ± 0.05

These findings suggest that the compound may inhibit tumor growth effectively.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for cancer cell survival and proliferation.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Regulation of Apoptosis : The compound may modulate apoptotic pathways by influencing proteins involved in cell death signaling.

Case Studies and Research Findings

A study published in Pharmaceutical Research examined the antitumor effects of various oxadiazole derivatives, including those with structural similarities to this compound. The results indicated significant cytotoxicity against lung cancer cell lines with IC50 values in the low micromolar range .

Another investigation focused on the structure-activity relationship (SAR) of oxadiazole derivatives. It was found that modifications in the benzene rings significantly affected their biological potency against cancer cells .

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide?

Answer:
The synthesis typically involves multi-step reactions, including cyclization of hydrazide intermediates and coupling of benzodioxin-oxadiazole moieties. Key steps include:

  • Cyclization: Formation of the 1,3,4-oxadiazole ring under reflux conditions using dehydrating agents like POCl₃ or H₂SO₄ .
  • Coupling: Reaction of the oxadiazole intermediate with 4-phenoxybenzamide via nucleophilic acyl substitution in polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification: Recrystallization from ethanol or methanol is commonly employed, though chromatography (silica gel, ethyl acetate/hexane) may be necessary for impurities with similar polarity .

Critical Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature80–100°C (cyclization)Higher temps improve ring closure but risk decomposition
Solvent ChoiceDMF (coupling step)Enhances solubility of intermediates
Purification MethodGradient chromatographyResolves structurally similar byproducts

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • ¹H/¹³C NMR: Verify aromatic proton environments (e.g., benzodioxin protons at δ 4.2–4.5 ppm, oxadiazole-linked protons at δ 8.1–8.3 ppm) .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) stretches .
  • HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₄H₁₈N₃O₅) .

Common Pitfalls:

  • Residual Solvents: Use TGA (thermogravimetric analysis) to detect solvents like DMF, which may persist after recrystallization .
  • Tautomerism in Oxadiazole: Dynamic NMR or X-ray crystallography can resolve ambiguities in ring tautomerism .

Basic Question: What strategies improve the solubility of this compound for in vitro assays?

Answer:
The compound’s lipophilic benzodioxin and phenoxy groups limit aqueous solubility. Methodological approaches include:

  • Co-solvent Systems: Use DMSO:water (≤10% DMSO) for cell-based assays, ensuring DMSO concentration remains non-toxic .
  • Micellar Encapsulation: Employ surfactants like Tween-80 or PEG-based carriers to enhance dispersion .
  • Salt Formation: Derivatize the benzamide group with sodium or potassium salts to increase polarity .

Stability Note:

  • Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the oxadiazole ring .

Advanced Question: How can contradictory bioactivity data (e.g., enzyme inhibition IC₅₀ values) for this compound be resolved?

Answer:
Discrepancies in reported IC₅₀ values often arise from assay variability. Systematic approaches include:

Assay Standardization:

  • Use identical buffer systems (e.g., Tris-HCl vs. PBS) to control pH-dependent activity .
  • Validate enzyme source (recombinant vs. tissue-extracted) to rule out isoform-specific effects .

Compound Stability:

  • Pre-incubate the compound in assay buffers and quantify degradation via HPLC to correlate stability with activity .

Dose-Response Refinement:

  • Perform 8–12-point dilution series (vs. 4–6 points) to improve curve fitting accuracy .

Example Data Conflict Resolution:

StudyIC₅₀ (µM)Assay ConditionResolution Strategy
A0.5Tris-HCl, recombinant enzymeControlled buffer pH
B2.1PBS, tissue extractRe-test with recombinant enzyme

Advanced Question: What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

Answer:
A tiered approach is advised:

Forced Degradation Studies:

  • Expose the compound to extremes: pH 1–13, 40–80°C, UV light. Monitor degradation via HPLC-MS to identify labile groups (e.g., oxadiazole ring cleavage) .

Long-Term Stability:

  • Store at 4°C, 25°C, and 37°C in aqueous/organic solvents. Sample periodically (0, 1, 3, 6 months) for NMR/HPLC analysis .

Metabolic Stability:

  • Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .

Key Findings from Evidence:

  • The benzodioxin moiety is resistant to oxidative degradation but susceptible to esterase-mediated hydrolysis in plasma .

Advanced Question: How can computational modeling guide target identification for this compound?

Answer:
Leverage in silico tools to prioritize targets:

Docking Studies:

  • Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries. Focus on conserved binding pockets (e.g., ATP-binding sites) .

QSAR Modeling:

  • Correlate structural features (e.g., oxadiazole ring planarity) with bioactivity data to predict off-target interactions .

MD Simulations:

  • Simulate ligand-receptor complexes (50–100 ns) to assess binding stability and identify critical residues for mutagenesis validation .

Validation Workflow:

Prioritize top 3–5 predicted targets.

Test in vitro against recombinant proteins.

Cross-validate with knockout/knockdown models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.